4-Fluoro-1-naphthaldehyde
Overview
Description
4-Fluoro-1-naphthaldehyde is a chemical compound that is part of the naphthaldehyde family, characterized by a naphthalene core with an aldehyde functional group and a fluorine atom attached. This compound serves as an important intermediate in the synthesis of various organic molecules, including fluorescent probes, pharmaceuticals, and complex organic structures.
Synthesis Analysis
The synthesis of 4-fluoro-1-naphthaldehyde and its derivatives can be achieved through various methods. One approach involves the use of acenaphthene as a starting material, which undergoes fluorination and subsequent reactions to yield 4-fluoro-1,8-naphthalic anhydride and finally 4-fluoro-1,8-naphthalimide . Another method described involves the Ag(I)-catalyzed one-pot synthesis of related compounds, such as 4-fluorobenzo[b][1,6]naphthyridines, from o-alkynylquinolinyl aldehydes through imines, using Selectfluor as a fluorinating reagent .
Molecular Structure Analysis
The molecular structure of 4-fluoro-1-naphthaldehyde derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of certain naphthalimide derivatives has been determined, revealing interactions such as π-π stacking and van der Waals forces that contribute to their three-dimensional structure . Additionally, the crystal packing of some fluorophore compounds based on 1,8-naphthalimide has been studied, showing intermolecular interactions like hydrogen bonding and C-H···π interactions .
Chemical Reactions Analysis
4-Fluoro-1-naphthaldehyde participates in various chemical reactions, including aromatic nucleophilic substitution (SNAr) reactions with methylthiolate ion. The presence of a formyl group is essential for these reactions to occur, and the reactivity order has been established through DFT calculations . Schiff base formation is another reaction involving this compound, as demonstrated by the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-1-naphthaldehyde derivatives are influenced by their molecular structure. For example, the fluorescence properties of naphthalimide derivatives can vary based on the substituents attached to the naphthalene core, with some compounds exhibiting blue, green, or yellow emission . The optical properties of these compounds are also of interest, as they can exhibit strong fluorescence and are suitable for applications in luminescent materials . Additionally, the photophysical properties of alkynyl-naphthalimide fluorophores have been examined, revealing their potential for cellular imaging applications .
Scientific Research Applications
Fluorescence-Based Assays and Sensing
Naphthaldehyde derivatives have been utilized in the development of fluorescence-based assays for monitoring enzymatic activities and chemical reactions. For instance, fluorogenic naphthaldehydes have been used as substrates in assays for human alcohol dehydrogenase (ADH), demonstrating their utility in determining specific enzyme activities in biological samples (Wierzchowski et al., 1989). Additionally, fluorogenic aldehydes have facilitated the monitoring of aldol reactions, highlighting their role in enhancing the understanding of reaction kinetics and mechanisms (Guo & Tanaka, 2009).
Supramolecular Chemistry and Molecular Recognition
Naphthaldehyde derivatives are key in supramolecular chemistry, particularly in the development of sensors for molecular recognition. These compounds serve as versatile building blocks for creating fluorescent chemosensors, capable of detecting various cations and anions with high specificity and sensitivity (Das & Goswami, 2017). This application underscores the importance of naphthaldehyde compounds in analytical chemistry, offering potential pathways for environmental monitoring and biochemical analysis.
Organic Synthesis and Chemical Reactions
In organic synthesis, the reactivity of naphthaldehyde derivatives, including 4-Fluoro-1-naphthaldehyde, is of particular interest. Aromatic nucleophilic substitution (SNAr) reactions involving such derivatives have been studied, providing insights into reaction mechanisms and the influence of solvent effects (Singh, 2020). These findings have implications for the design of synthetic strategies and the development of novel compounds in medicinal chemistry and material science.
Environmental and Biochemical Sensing
Naphthaldehyde derivatives have found applications in environmental and biochemical sensing, such as the development of chemosensors for fluoride anions in aqueous media. These sensors operate on an 'off–on' fluorescence mechanism, offering rapid, selective, and sensitive detection capabilities (Lu et al., 2011). Such applications are critical in environmental monitoring, healthcare diagnostics, and the development of smart materials.
Safety And Hazards
4-Fluoro-1-naphthaldehyde is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
properties
IUPAC Name |
4-fluoronaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUCGZVKZDBILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427449 | |
Record name | 4-fluoro-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-naphthaldehyde | |
CAS RN |
172033-73-7 | |
Record name | 4-fluoro-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoronaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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